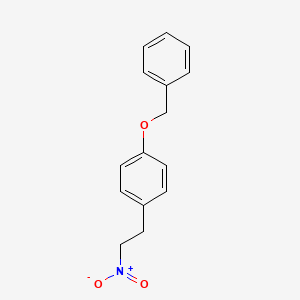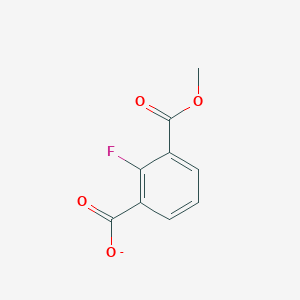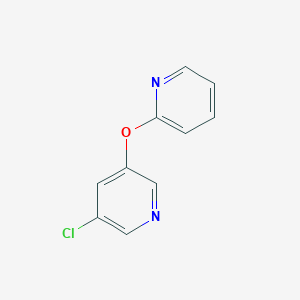
3-Bromo-5-(4-fluorobenzyl)-2-pyridinecarbonitrile
描述
3-Bromo-5-(4-fluorobenzyl)-2-pyridinecarbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 3-position, a fluorophenylmethyl group at the 5-position, and a nitrile group at the 2-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(4-fluorobenzyl)-2-pyridinecarbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it a versatile method for the synthesis of various substituted pyridines.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Bromo-5-(4-fluorobenzyl)-2-pyridinecarbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can modify the functional groups present on the molecule.
科学研究应用
3-Bromo-5-(4-fluorobenzyl)-2-pyridinecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound for drug discovery.
Medicine: It may have potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Bromo-5-(4-fluorobenzyl)-2-pyridinecarbonitrile depends on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact mechanism would depend on the structure-activity relationship and the specific biological system being studied.
相似化合物的比较
Similar Compounds
4-Bromo-3-(5’-Carboxy-4’-Chloro-2’-Fluorophenyl)-1-Methyl-5: This compound shares a similar pyridine structure but with different substituents.
2-Fluoro-4-Methylpyridine: Another pyridine derivative with a fluorine atom and a methyl group.
Uniqueness
3-Bromo-5-(4-fluorobenzyl)-2-pyridinecarbonitrile is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C13H8BrFN2 |
|---|---|
分子量 |
291.12 g/mol |
IUPAC 名称 |
3-bromo-5-[(4-fluorophenyl)methyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H8BrFN2/c14-12-6-10(8-17-13(12)7-16)5-9-1-3-11(15)4-2-9/h1-4,6,8H,5H2 |
InChI 键 |
FRUQWKBSDINUDA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC2=CC(=C(N=C2)C#N)Br)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Pyridylmethyl)thio]benzoic acid](/img/structure/B8409018.png)

![3-(4-Fluorophenyl)-6-methoxybenzo[b]thiophene](/img/structure/B8409021.png)







![N-[4-(4-Bromo-2-nitro-phenylsulfanyl)-phenyl]-acetamide](/img/structure/B8409111.png)


